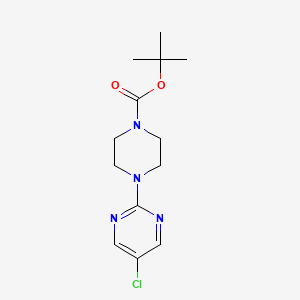
1,1'-diMethyl-
描述
1,1’-Dimethylcyclohexane, also known as gem-dimethylcyclohexane, is an organic compound with the molecular formula C8H16. It is a derivative of cyclohexane where two methyl groups are attached to the same carbon atom, making it a geminal dimethyl compound. This compound is of interest due to its unique structural properties and its applications in various fields of chemistry and industry .
准备方法
Synthetic Routes and Reaction Conditions
1,1’-Dimethylcyclohexane can be synthesized through several methods. One common approach involves the alkylation of cyclohexane with methylating agents such as methyl iodide in the presence of a strong base like sodium hydride. Another method includes the catalytic hydrogenation of 1,1’-dimethylcyclohexene .
Industrial Production Methods
Industrial production of 1,1’-dimethylcyclohexane typically involves the catalytic hydrogenation of 1,1’-dimethylcyclohexene using a metal catalyst such as palladium on carbon. This method is favored due to its efficiency and high yield .
化学反应分析
Types of Reactions
1,1’-Dimethylcyclohexane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the reaction conditions.
Reduction: Reduction reactions typically involve the hydrogenation of double bonds if present in derivatives.
Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogens like chlorine or bromine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used.
Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of light or a catalyst.
Major Products Formed
Oxidation: Cyclohexanol, cyclohexanone, and adipic acid.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated cyclohexanes.
科学研究应用
1,1’-Dimethylcyclohexane has several applications in scientific research:
Chemistry: Used as a solvent and a reagent in organic synthesis.
Biology: Studied for its effects on biological membranes and as a model compound in lipid research.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Employed in the production of polymers and as an intermediate in the synthesis of other chemicals
作用机制
The mechanism of action of 1,1’-dimethylcyclohexane involves its interaction with various molecular targets. In biological systems, it can integrate into lipid membranes, affecting their fluidity and permeability. This can influence the activity of membrane-bound proteins and enzymes. In chemical reactions, its reactivity is primarily determined by the presence of the geminal dimethyl groups, which can stabilize carbocations and influence reaction pathways .
相似化合物的比较
Similar Compounds
1,2-Dimethylcyclohexane: Differing in the position of the methyl groups, leading to different steric and electronic effects.
1,3-Dimethylcyclohexane: Another positional isomer with distinct chemical properties.
Cyclohexane: The parent compound without any methyl substitution
Uniqueness
1,1’-Dimethylcyclohexane is unique due to the geminal positioning of its methyl groups, which imparts specific steric hindrance and electronic effects. This makes it a valuable compound for studying the influence of geminal substitution on chemical reactivity and physical properties .
属性
IUPAC Name |
1-methyl-6-(1-methyl-6-oxopyridin-2-yl)pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-13-9(5-3-7-11(13)15)10-6-4-8-12(16)14(10)2/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIZBVKKSJWFLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC=C1C2=CC=CC(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1H-indole-2-carboxamide](/img/structure/B3231501.png)




![5-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B3231525.png)






![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,2,3]thiadiazole](/img/structure/B3231588.png)
